Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate
Description
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate is a synthetic organic compound featuring a furan-derived heterocyclic core. Its structure includes a 2,5-dimethylfuran-3-carbonyl group linked to a cyanomethyl-substituted aminoacetate moiety.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-6-10(9(2)18-8)12(16)14(5-4-13)7-11(15)17-3/h6H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDIRJDOLNZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC#N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with cyanomethylamine and methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares key functional groups with several analogs reported in the literature. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Crystal and Molecular Structure Insights
- The furanone ring in Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate is planar, with intermolecular hydrogen bonds stabilizing the crystal lattice (space group P2₁/c, Z = 4) . In contrast, the target compound’s 2,5-dimethylfuran substituents may introduce torsional strain, altering packing efficiency.
Biological Activity
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate (CAS Number: 1385279-84-4) is a synthetic compound with potential biological activities due to its unique structural features. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with DNA, and potential therapeutic applications.
- Molecular Formula: C₁₂H₁₄N₂O₄
- Molecular Weight: 250.25 g/mol
- Structure: The compound features a furan ring, a cyano group, and an amine functional group which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing furan rings have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-[cyanomethyl-(2,5-dimethylfuran)] | E. coli, S. aureus | 50 µg/mL |
| 2-(2-Chloro-3-nitrophenyl)acetonitrile | Candida albicans | 40 µg/mL |
| 4-Amino-7-diethylamino-chromen-2-one | Aspergillus niger | 30 µg/mL |
This table summarizes the antimicrobial efficacy of related compounds, suggesting that this compound may possess similar properties.
DNA Interaction Studies
The interaction of this compound with DNA has been investigated using molecular docking studies. These studies reveal that the compound can bind to calf thymus DNA (CT-DNA), indicating potential applications in cancer therapy through mechanisms such as DNA cleavage.
Mechanism of Action:
- Electrostatic Binding: The positively charged amine group interacts with the negatively charged phosphate backbone of DNA.
- Hydrophobic Interactions: The furan moiety enhances binding affinity through hydrophobic interactions.
Case Studies
A study conducted on similar compounds demonstrated their efficacy in inhibiting bacterial growth and their ability to cleave DNA without external agents. This suggests that this compound could be a promising candidate for further research in drug development.
Case Study Example:
In a comparative analysis of various furan derivatives, it was found that those with cyano groups exhibited enhanced antimicrobial activity and better DNA binding capabilities compared to their non-cyanated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
